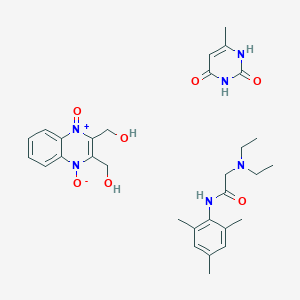
Dioxicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxicol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Dioxicol is a synthetic compound that is produced by the reaction of two chemicals, namely, 2,4-dinitrophenol and 4-chlororesorcinol. This compound has been extensively studied for its unique properties, which make it a valuable tool for scientific research.
Mécanisme D'action
Dioxicol works by inhibiting the activity of certain enzymes, such as ATP synthase and cytochrome oxidase. These enzymes play a crucial role in the production of ATP, which is the primary source of energy for cells. By inhibiting these enzymes, Dioxicol disrupts cellular energy production, leading to cell death.
Biochemical and Physiological Effects:
Dioxicol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are implicated in various diseases, such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dioxicol is its versatility. It can be used in a variety of scientific research applications, from organic chemistry to cell biology. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for many labs. However, Dioxicol is also highly toxic and can be dangerous if mishandled. It is important for researchers to take appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research involving Dioxicol. One area of interest is its potential as an anti-cancer agent. Studies have shown that Dioxicol can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another potential application is in the development of new drugs for neurodegenerative disorders, such as Alzheimer's disease. Dioxicol has been shown to reduce the production of reactive oxygen species, which are implicated in the development of these diseases. Overall, Dioxicol is a versatile and valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
The synthesis of Dioxicol involves the reaction of 2,4-dinitrophenol and 4-chlororesorcinol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is then purified using various techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
Dioxicol has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Dioxicol is also used as a staining agent in microscopy, allowing researchers to visualize specific structures within cells and tissues.
Propriétés
Numéro CAS |
127060-79-1 |
|---|---|
Nom du produit |
Dioxicol |
Formule moléculaire |
C30H40N6O7 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol;6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O.C10H10N2O4.C5H6N2O2/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15;1-3-2-4(8)7-5(9)6-3/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,13-14H,5-6H2;2H,1H3,(H2,6,7,8,9) |
Clé InChI |
GVPBXLMJFSPIMB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] |
Autres numéros CAS |
127060-79-1 |
Synonymes |
dioxicol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



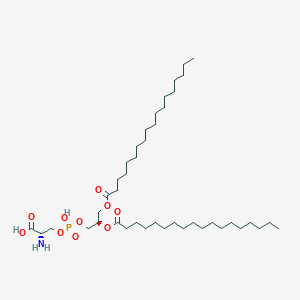
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
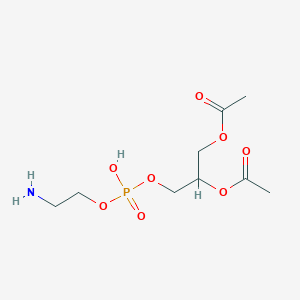
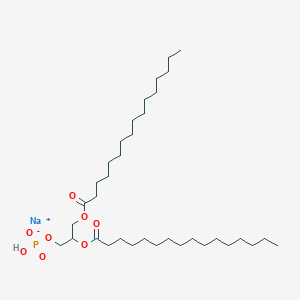
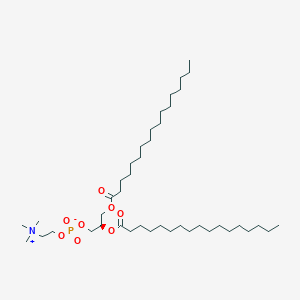
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
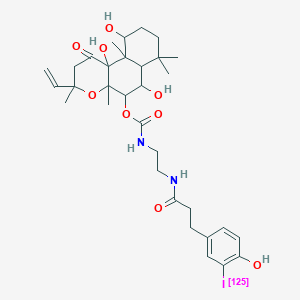
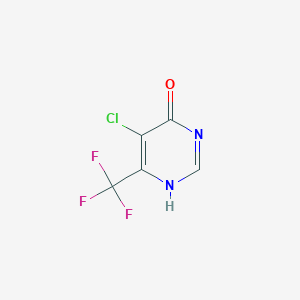
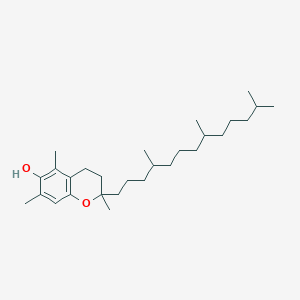
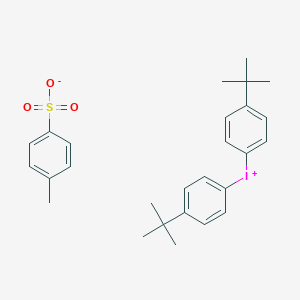
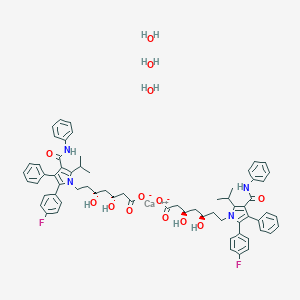
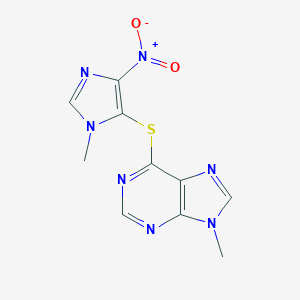
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)